![molecular formula C23H23N3O2S B14801500 4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole ring, a sulfonyl group, and a benzylidene aniline moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonylation of the indole ring is achieved by reacting it with a sulfonyl chloride in the presence of a base such as pyridine.
The final step involves the condensation of the sulfonylated indole with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired compound. This step is typically carried out in the presence of a catalyst such as piperidine to facilitate the formation of the benzylidene aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the double bond in the benzylidene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic compounds.
Applications De Recherche Scientifique
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, while the benzylidene aniline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is unique due to the presence of the benzylidene aniline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C23H23N3O2S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H23N3O2S/c1-25(2)21-11-7-18(8-12-21)17-24-20-9-13-22(14-10-20)29(27,28)26-16-15-19-5-3-4-6-23(19)26/h3-14,17H,15-16H2,1-2H3 |
Clé InChI |
PSWOKSSMQXXIIQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



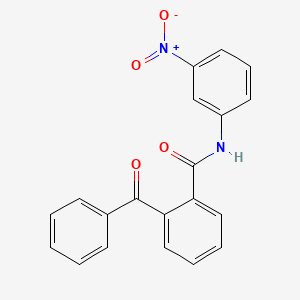
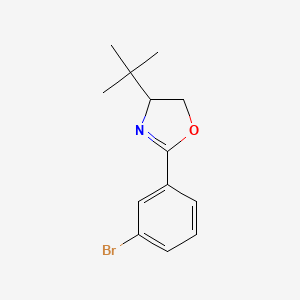
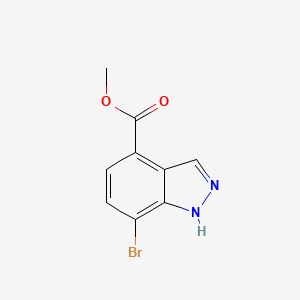
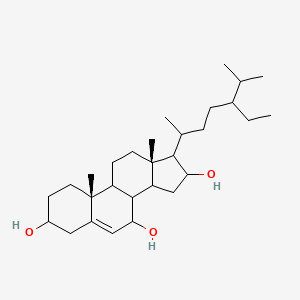
![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
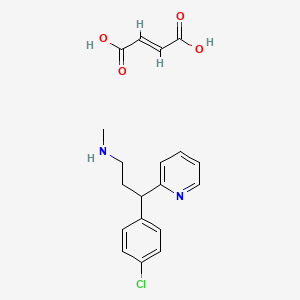

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
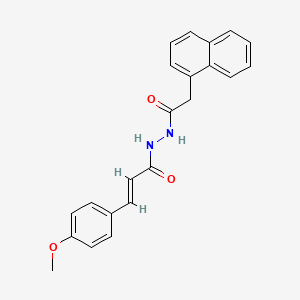
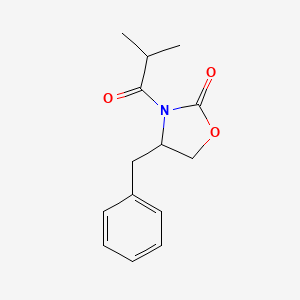
![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
